molecular formula C17H32N2O2 B6156814 tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate CAS No. 1781841-15-3

tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate

Cat. No. B6156814
CAS RN: 1781841-15-3
M. Wt: 296.4
InChI Key:
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Description

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate (TBEPPC) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds and in the study of the mechanism of action of certain biochemical and physiological processes. TBEPPC has been found to have a wide range of advantages and limitations for lab experiments, as well as a number of potential applications in the future.

Scientific Research Applications

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of a variety of compounds. It has been used to synthesize a number of compounds, including 2-amino-3-(2-piperidin-3-yl)propionic acid, 2-amino-3-(2-piperidin-3-yl)propanamide, and 2-amino-3-(2-piperidin-3-yl)propanoic acid. tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has also been used in the study of the mechanism of action of certain biochemical and physiological processes, such as the action of enzymes on substrates.

Mechanism of Action

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has been found to act as a catalyst in the reaction of certain enzymes with their substrates. It has been found to increase the rate of reaction of certain enzymes, such as the enzyme acetylcholinesterase, by up to three orders of magnitude. tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has also been found to act as a competitive inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, by binding to the enzyme and preventing it from binding to its substrate.
Biochemical and Physiological Effects
tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of certain other enzymes, such as acetylcholinesterase. tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has also been found to increase the production of certain neurotransmitters, such as acetylcholine, and to decrease the production of certain other neurotransmitters, such as serotonin.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the major advantages of tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate is its ability to increase the rate of reaction of certain enzymes, such as acetylcholinesterase, by up to three orders of magnitude. This makes it a useful tool for studying the mechanism of action of certain biochemical and physiological processes. However, tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate also has a number of limitations, such as its tendency to bind to certain other molecules, which can interfere with the reaction of the enzyme with its substrate.

Future Directions

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate has a number of potential future applications. One potential application is in the development of new drugs that target specific biochemical and physiological processes. tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate could also be used in the development of new diagnostic tests for a variety of diseases and conditions. Additionally, tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate could be used in the development of new treatments for a variety of diseases and conditions. Finally, tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate could be used in the development of new methods for the synthesis of a variety of compounds.

Synthesis Methods

Tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate can be synthesized through a variety of methods, including the reaction of tert-butyl piperidine-1-carboxylate with 2-(piperidin-3-yl)ethyl bromide in the presence of a base such as sodium hydroxide. This reaction is conducted in an aqueous solution at a temperature of approximately 50°C and yields a product with a yield of up to 97%. Other synthesis methods for tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate include the reaction of tert-butyl piperidine-1-carboxylate with 2-(piperidin-3-yl)ethyl chloride in the presence of a base such as potassium carbonate, and the reaction of tert-butyl piperidine-1-carboxylate with 2-(piperidin-3-yl)ethyl iodide in the presence of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate involves the reaction of tert-butyl 3-piperidin-3-ylpropanoate with ethylene diamine, followed by cyclization with sodium hydride and tert-butyl chloroformate.", "Starting Materials": [ "tert-butyl 3-piperidin-3-ylpropanoate", "ethylene diamine", "sodium hydride", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: tert-butyl 3-piperidin-3-ylpropanoate is reacted with ethylene diamine in the presence of a solvent such as ethanol or methanol to form tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate.", "Step 2: The resulting product is then cyclized with sodium hydride in the presence of a solvent such as tetrahydrofuran or dimethylformamide to form the intermediate.", "Step 3: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine to form tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate." ] }

CAS RN

1781841-15-3

Product Name

tert-butyl 3-[2-(piperidin-3-yl)ethyl]piperidine-1-carboxylate

Molecular Formula

C17H32N2O2

Molecular Weight

296.4

Purity

95

Origin of Product

United States

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